Superior Potency vs. VU0155041 and Lu AF21934 in mGlu4 Activation
TC-N 22A demonstrates an EC50 of 9 nM for potentiating glutamate response at human mGlu4 receptors, which is 88-fold more potent than VU0155041 (EC50 = 798 nM) and 55-fold more potent than Lu AF21934 (EC50 = 500 nM) in comparable cellular assays [1].
| Evidence Dimension | Potency (EC50) for positive allosteric modulation of human mGlu4 |
|---|---|
| Target Compound Data | 9 nM |
| Comparator Or Baseline | VU0155041: 798 nM; Lu AF21934: 500 nM |
| Quantified Difference | TC-N 22A is 88-fold more potent than VU0155041 and 55-fold more potent than Lu AF21934 |
| Conditions | Human mGlu4-expressing BHK cells (TC-N 22A); Human mGlu4 receptor assays (VU0155041, Lu AF21934) |
Why This Matters
Higher potency translates to lower required compound concentrations, minimizing potential off-target effects and improving the signal-to-noise ratio in cellular and biochemical assays.
- [1] Hong SP, Liu KG, Ma G, Sabio M, Uberti MA, Bacolod MD, et al. Tricyclic thiazolopyrazole derivatives as metabotropic glutamate receptor 4 positive allosteric modulators. J Med Chem. 2011 Jul 28;54(14):5070-81. View Source
